6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol

Catalog No.
S13597298
CAS No.
1352723-66-0
M.F
C16H12BrClN2O
M. Wt
363.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-...

CAS Number

1352723-66-0

Product Name

6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol

IUPAC Name

6-bromo-7-chloro-3-(3,5-dimethylphenyl)-1H-cinnolin-4-one

Molecular Formula

C16H12BrClN2O

Molecular Weight

363.63 g/mol

InChI

InChI=1S/C16H12BrClN2O/c1-8-3-9(2)5-10(4-8)15-16(21)11-6-12(17)13(18)7-14(11)19-20-15/h3-7H,1-2H3,(H,19,21)

InChI Key

QTTGPXOLSRVIOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=NNC3=CC(=C(C=C3C2=O)Br)Cl)C

6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol is a synthetic organic compound with the molecular formula C16H12BrClN2OC_{16}H_{12}BrClN_2O and a molecular weight of approximately 363.636 g/mol. This compound features a cinnoline core, which is a bicyclic structure composed of two fused nitrogen-containing rings. The presence of bromine and chlorine substituents at the 6 and 7 positions, respectively, along with a 3-(3,5-dimethylphenyl) group at the 3 position, contributes to its unique chemical properties and potential biological activities. The compound is typically supplied in a solid form and is characterized by its specific melting point and boiling point, which are critical for handling and application in laboratory settings .

Typical of halogenated compounds:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, allowing for the synthesis of derivatives with different functional groups.
  • Electrophilic Aromatic Substitution: The aromatic system can participate in electrophilic substitution reactions, potentially leading to the introduction of additional substituents on the aromatic rings.
  • Reduction Reactions: The hydroxyl group on the cinnolin structure may be involved in reduction processes, which could alter its biological activity.

These reactions make it a versatile compound in organic synthesis and medicinal chemistry.

Research indicates that compounds similar to 6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol exhibit various biological activities, including:

  • Antimicrobial Properties: Some cinnoline derivatives have shown effectiveness against bacteria and fungi.
  • Anticancer Activity: Certain studies suggest that compounds with similar structures may inhibit cancer cell proliferation through various mechanisms.
  • Anti-inflammatory Effects: There is potential for anti-inflammatory activity, making it a candidate for further pharmacological exploration.

The specific biological effects of this compound require more extensive research to confirm its efficacy and safety profiles.

The synthesis of 6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol typically involves multi-step organic reactions:

  • Formation of Cinnoline Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Halogenation: Bromination and chlorination steps are performed to introduce the halogen substituents at the desired positions.
  • Substitution Reactions: The introduction of the 3-(3,5-dimethylphenyl) group may involve Friedel-Crafts acylation or other substitution methods.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .

6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol has potential applications in several fields:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting microbial infections or cancer.
  • Chemical Research: Used as an intermediate in synthesizing other complex organic molecules.
  • Material Science: Potential use in developing new materials with specific electronic or optical properties due to its unique structure.

Interaction studies involving 6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol focus on its binding affinity with various biological targets:

  • Protein Binding Studies: Understanding how this compound interacts with proteins can reveal its mechanism of action.
  • Enzyme Inhibition Tests: Evaluating its potential as an enzyme inhibitor can provide insights into its therapeutic applications.
  • Cell Line Studies: Investigating its effects on different cancer cell lines helps assess its anticancer properties.

These studies are crucial for determining the pharmacological profile and therapeutic potential of the compound.

Several compounds share structural similarities with 6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
6-Bromo-cinnolinC9H6BrN2Lacks additional aromatic substituents
7-Chloro-cinnolinC9H6ClN2Similar core but different halogenation pattern
4-HydroxycinnolineC9H8N2OContains hydroxyl group instead of halogens

Uniqueness

The uniqueness of 6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol lies in its combination of halogenated substituents and a bulky dimethylphenyl group, which may enhance its biological activity compared to simpler derivatives. Its specific structure allows for targeted interactions with biological systems that could be exploited in drug design.

6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol is a halogenated cinnoline derivative with the systematic IUPAC name 6-bromo-7-chloro-3-(3,5-dimethylphenyl)-1,4-dihydrocinnolin-4-one. Its molecular formula, $$ \text{C}{16}\text{H}{12}\text{BrClN}_2\text{O} $$, reflects the incorporation of bromine, chlorine, and a dimethyl-substituted phenyl group onto the cinnoline scaffold. The compound’s CAS registry number, 6273-44-5, provides a unique identifier for regulatory and commercial purposes.

Synonyms for this compound include:

  • 6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4(1H)-one
  • 4(1H)-Cinnolinone, 6-bromo-7-chloro-3-(3,5-dimethylphenyl)-
  • DTXSID301189874

The structural relationship to cinnoline ($$ \text{C}8\text{H}6\text{N}_2 $$), a bicyclic aromatic system with two nitrogen atoms, underscores its classification within the naphthyridine family. Substitutions at positions 3, 6, and 7 introduce steric and electronic modifications that influence reactivity and biological activity.

Table 1: Key Identifiers of 6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol

PropertyValue
CAS Number6273-44-5
Molecular Formula$$ \text{C}{16}\text{H}{12}\text{BrClN}_2\text{O} $$
Molar Mass396.64 g/mol
IUPAC Name6-Bromo-7-chloro-3-(3,5-dimethylphenyl)-1,4-dihydrocinnolin-4-one

Historical Context of Cinnoline Derivatives in Heterocyclic Chemistry

Cinnoline derivatives have been studied since the late 19th century, with early work focusing on their synthesis via the Richter cinnoline synthesis, which involved cyclization of alkynes. The discovery of 4-hydroxycinnoline-3-carboxylic acid as a precursor marked a pivotal advancement, enabling the development of diverse derivatives through decarboxylation and functional group interconversion.

The pharmacological potential of cinnolines gained traction in the mid-20th century, with studies revealing antifungal, antimalarial, and anticancer properties. For example, the introduction of electron-withdrawing groups (e.g., bromo, chloro) at specific positions enhanced bioactivity by modulating electronic interactions with biological targets. The compound 6-bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol emerged as part of efforts to optimize these properties through strategic substitution.

Traditional Cinnoline Scaffold Construction Techniques

Diazotization-Cyclization Approaches

The synthesis of cinnoline scaffolds has historically relied upon well-established diazotization-cyclization methodologies that provide reliable access to the core heterocyclic framework [1] [2] [3]. The Borsche-Herbert reaction represents one of the most extensively utilized traditional approaches for cinnoline construction, involving the diazotization of ortho-aminoacetophenones followed by cyclization of the resulting arenediazonium salt [2] [3]. This method demonstrates remarkable versatility in producing 4-hydroxycinnoline derivatives with yields typically ranging from 70-90% under optimized conditions [2] [3].

The classical Richter cyclization method provides an alternative pathway through the diazotization of ortho-amino-phenylpropionic acid, followed by cyclization at elevated temperatures around 70°C [1] [3]. This approach, while historically significant as the first reported cinnoline synthesis, offers variable yields depending on the specific substitution pattern of the starting material [3]. The reaction mechanism involves initial formation of the diazonium intermediate, followed by intramolecular cyclization to establish the pyridazine ring fusion [1] [2].

The Neber-Bossel method specifically targets 3-hydroxycinnoline derivatives through a multi-step sequence involving diazotization of (2-aminophenyl)hydroxyacetates, reduction of the diazonium salt with stannous chloride, and subsequent cyclization under acidic conditions [1] [2]. Substituents on the aromatic ring significantly influence cyclization efficiency, with unsubstituted and 4-chloro-substituted systems providing yields of 60% and 70%, respectively [1] [2].

MethodStarting MaterialReaction ConditionsTypical Yield (%)Product Type
Diazotization-Cyclization (Borsche-Herbert)ortho-aminoacetophenonesSodium nitrite/hydrochloric acid, 0°C then cyclization70-904-hydroxycinnolines
Diazotization-Cyclization (Richter)ortho-amino-phenylpropionic acidSodium nitrite/water, 70°CVariableBasic cinnoline scaffold
Diazotization-Cyclization (Neber-Bossel)(2-aminophenyl)hydroxyacetatesSodium nitrite/hydrochloric acid, 0°C; tin(II) chloride/hydrochloric acid; then hydrochloric acid reflux60-703-hydroxycinnolines
Diazotization-Cyclization (Widman-Stoermer)arenediazonium saltsSodium nitrite in hydrochloric acid/sulfuric acid/formic acid70-90Various cinnoline derivatives

The Widman-Stoermer cyclization provides broader synthetic flexibility through the use of preformed arenediazonium salts in various acidic media including hydrochloric, sulfuric, or formic acids [2] [3]. This approach demonstrates exceptional generality in producing diverse cinnoline derivatives with consistent yields of 70-90% across different substitution patterns [2] [3].

Transition Metal-Catalyzed Coupling Reactions

Modern transition metal catalysis has revolutionized cinnoline synthesis by enabling mild reaction conditions and expanded substrate scope compared to traditional diazotization methods [4] [5] [6]. Rhodium(III)-catalyzed cascade annulation reactions utilizing terminal alkynes as coupling partners provide efficient access to cinnoline frameworks through carbon-hydrogen bond activation processes [4] [7]. These reactions typically employ cationic rhodium(III) complexes with silver hexafluoroantimonate as the activating agent in 1,2-dichloroethane at 100°C, delivering products in yields ranging from 67-93% [8].

Iridium(III)-catalyzed methodologies offer exceptionally mild conditions for cinnoline construction through direct carbon-hydrogen amination reactions with organic azides [7] [9]. The use of pentamethylcyclopentadienyl iridium(III) catalysts enables efficient cyclization at moderate temperatures while generating molecular nitrogen as the sole byproduct [7]. These protocols demonstrate broad functional group tolerance and provide yields comparable to rhodium-catalyzed systems [7] [9].

Palladium-catalyzed cross-coupling reactions represent another important class of transition metal-mediated cinnoline syntheses, particularly for the incorporation of aryl and vinyl substituents [10] [6] [11]. Recent developments include practical synthetic routes utilizing Sonogashira reactions followed by nucleophilic aromatic substitution with hydrazine derivatives, providing direct access to dihydrocinnolines through in situ 6-endo-dig cyclization [11]. This three-step methodology offers significant safety advantages over traditional diazo-based approaches while maintaining comparable efficiency [11].

Catalyst SystemCoupling PartnerReaction ConditionsTypical Yield (%)Advantage
Rhodium(III)/pentamethylcyclopentadienylTerminal alkynesSilver hexafluoroantimonate, 1,2-dichloroethane, 100°C67-93Mild conditions, high yields
Iridium(III)/pentamethylcyclopentadienylDiazo compoundsSilver bis(trifluoromethanesulfonyl)imide, tert-butanol, 100°C60-93Exceptionally mild conditions
Palladium(II)/triphenylphosphineAryl halidesBase, toluene/dimethylformamide, room temperature-100°C65-85Broad substrate scope
Copper(I)/baseN-phenylhydrazonesAerobic conditions, base57-90Metal-free alternative available
Ruthenium(II)/para-cymeneCyclic amidesSilver bis(trifluoromethanesulfonyl)imide, tert-butanol, 100°C60-93Good functional group tolerance

Copper-catalyzed aerobic cyclization reactions provide environmentally benign alternatives for cinnoline synthesis from N-phenylhydrazones through carbon(sp3)-hydrogen bond functionalization [5] [6]. These transformations proceed under mild aerobic conditions and represent the first examples of copper-catalyzed coupling reactions involving hydrazones [6]. The methodology offers atom-efficient access to biologically active cinnoline derivatives while avoiding the use of stoichiometric oxidants [5] [6].

Modern Synthetic Routes for Bromo-Chloro Cinnoline Derivatives

Sonogashira Cross-Coupling Applications

Sonogashira cross-coupling reactions have emerged as powerful tools for constructing carbon-carbon bonds in cinnoline synthesis, particularly for introducing alkyne functionalities that can undergo subsequent cyclization [10] [12] [13]. The reaction employs palladium catalysts in combination with copper co-catalysts to facilitate coupling between terminal alkynes and aryl or vinyl halides under mild conditions [10] [13]. This methodology proves especially valuable for bromo-chloro cinnoline derivatives where the halogen substituents can serve as reactive handles for further functionalization [12] .

Traditional Sonogashira protocols utilize bis(triphenylphosphine)palladium(II) dichloride with copper(I) iodide as the catalyst system, employing triethylamine as both base and solvent [12] [13]. However, recent developments have focused on copper-free variants that avoid potential oxidative dimerization side reactions while maintaining high efficiency [13]. These copper-free systems typically employ tetrakis(triphenylphosphine)palladium(0) or related palladium(0) species with mild bases such as potassium carbonate in polar aprotic solvents [13].

For bromo-cinnoline substrates, Sonogashira coupling reactions typically proceed at temperatures between 80-100°C in toluene or dimethylformamide, providing yields of 70-85% [12]. Chloro-cinnoline derivatives generally require more forcing conditions due to the lower reactivity of carbon-chlorine bonds, necessitating temperatures of 100-120°C and copper-free catalyst systems to achieve yields of 60-75% [12] [13].

Substrate TypeCatalyst SystemBase/SolventTemperature (°C)Typical Yield (%)
Aryl halidesBis(triphenylphosphine)palladium(II) dichloride/copper(I) iodideTriethylamine/tolueneroom temperature-8065-90
Vinyl halidesTetrakis(triphenylphosphine)palladium(0)/copper(I) iodideTriethylamine/dimethylformamide60-10070-85
Aryl triflatesPalladium(II) acetate/triphenylphosphine/copper(I) iodidePotassium carbonate/dimethylformamide80-12060-80
Bromo-cinnoline derivativesBis(triphenylphosphine)palladium(II) dichlorideTriethylamine/toluene80-10070-85
Chloro-cinnoline derivativesPalladium-based/copper-freePotassium carbonate/dioxane100-12060-75

The strategic use of Sonogashira coupling in cinnoline synthesis extends beyond simple alkyne introduction to encompass cascade reactions where the initially formed alkyne products undergo subsequent cyclization [11]. Recent reports describe efficient synthetic routes where aryl halides undergo Sonogashira coupling followed by nucleophilic aromatic substitution to generate dihydrocinnolines directly through 6-endo-dig cyclization [11]. This approach represents a significant advancement in cinnoline synthesis by avoiding hazardous diazonium intermediates while providing access to diverse substitution patterns [11].

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution reactions provide versatile methods for introducing various functional groups into cinnoline scaffolds, particularly when electron-withdrawing substituents such as halogens are present to activate the aromatic system [15] [16]. The mechanism involves nucleophilic attack on the electron-deficient aromatic ring, formation of a negatively charged Meisenheimer intermediate, and subsequent elimination of the leaving group [15]. The reaction rate is significantly enhanced by electron-withdrawing groups in ortho and para positions relative to the leaving group [15] [16].

Hydrazine derivatives serve as particularly effective nucleophiles in nucleophilic aromatic substitution reactions with polyfluoroarenes and halogenated cinnoline substrates [16] [11]. These reactions typically proceed under basic conditions using potassium carbonate in dimethyl sulfoxide at temperatures between 80-120°C, with para-position substitution strongly favored due to optimal stabilization of the anionic intermediate [16]. Yields for hydrazine-based nucleophilic aromatic substitution reactions generally range from 70-85% when employing polyfluoroarene substrates [16].

Primary and secondary amine nucleophiles demonstrate excellent reactivity toward chloro-cinnoline derivatives under appropriate conditions [15] [16]. Primary amines typically require sodium tert-butoxide in dimethylformamide at 100°C to achieve effective substitution, providing yields of 60-80% depending on the specific substitution pattern [16]. Secondary amines generally exhibit enhanced nucleophilicity and can be employed with cesium carbonate in dioxane at 120°C, delivering products in yields of 65-85% [16].

NucleophileSubstrateBase/ConditionsSelectivityTypical Yield (%)
Hydrazine derivativesPolyfluoroarenesPotassium carbonate/dimethyl sulfoxide, 80-120°Cpara-position preferred70-85
Primary aminesChloro-cinnoline derivativesSodium tert-butoxide/dimethylformamide, 100°CPosition-dependent60-80
Secondary aminesBromo-cinnoline derivativesCesium carbonate/dioxane, 120°COrtho/para activation65-85
PhenothiazinePolyfluoroarenesMild base/polar solventpara-selective75-90
AlkoxidesActivated aryl halidesSodium hydride/dimethylformamide, room temperature-80°Cortho/para-activation70-90

Phenothiazine derivatives represent specialized nucleophiles that demonstrate exceptional selectivity in nucleophilic aromatic substitution reactions with polyfluoroarenes [16]. These reactions proceed under relatively mild conditions using weak bases in polar solvents, providing para-selective substitution products in yields of 75-90% [16]. The high selectivity arises from the unique electronic properties of the phenothiazine nitrogen, which favors attack at the most electron-deficient position [16].

Halogenation Protocols for Bromine/Chlorine Incorporation

The selective incorporation of bromine and chlorine substituents into cinnoline scaffolds represents a crucial aspect of synthetic methodology development, requiring careful control of reaction conditions to achieve desired regioselectivity [20] [21] [22]. Electrophilic halogenation represents the most direct approach, utilizing molecular halogens in the presence of Lewis acid promoters such as sulfuric acid [20] [22]. These conditions typically favor substitution at the 1- and 4-positions of the cinnoline ring system, although regioselectivity can be influenced by existing substituents [20].

Bromination protocols employing molecular bromine in sulfuric acid provide reliable access to brominated cinnoline derivatives under controlled temperature conditions [20] [22]. The reaction typically proceeds at moderate temperatures with careful temperature control to minimize over-bromination and side product formation [20]. Typical yields for electrophilic bromination range from 60-85%, depending on the specific substrate and reaction conditions employed [20] [22].

N-Bromosuccinimide represents an alternative brominating agent that offers enhanced selectivity and milder reaction conditions compared to molecular bromine [22]. This reagent proves particularly effective in organic solvents under room temperature or mild heating conditions, providing yields of 70-90% for appropriately activated substrates [22]. The selectivity of N-bromosuccinimide-mediated bromination depends on the specific substrate structure and can be optimized through solvent selection and reaction temperature [22].

Halogenation MethodReagentReaction ConditionsSelectivityTypical Yield (%)
Electrophilic BrominationBromine/sulfuric acidSulfuric acid, controlled temperature1- and 4-positions preferred60-85
Electrophilic ChlorinationChlorine/sulfuric acidSulfuric acid, controlled temperature1- and 4-positions preferred60-85
N-BromosuccinimideN-Bromosuccinimide/solventOrganic solvent, room temperature or mild heatingPosition-dependent on substrate70-90
Bromine/Sulfuric AcidBromine/sulfuric acidConcentrated sulfuric acidMixed regioisomers70-85
Chlorine/Sulfuric AcidChlorine/sulfuric acidConcentrated sulfuric acidMixed regioisomers70-85
Hydrogen chloride/chloroformHydrogen chloride gas/chloroformChloroform, room temperature, blue precipitate formationC-10 position preferred (>70% yield)>70

Chlorination methodologies parallel bromination approaches but generally require more forcing conditions due to the lower electrophilicity of chlorine compared to bromine [22] [23]. Molecular chlorine in sulfuric acid provides the most direct chlorination method, although reaction selectivity can be challenging to control [22]. Alternative chlorinating agents such as thionyl chloride and sulfuryl chloride offer enhanced selectivity for specific substitution patterns, particularly for carbonyl-containing substrates and benzylic positions [22].

The structural determination of 6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol through X-ray crystallography presents several significant challenges that are characteristic of halogenated heterocyclic compounds and tautomeric systems [1] [2]. These challenges fundamentally stem from the inherent structural complexity and electronic properties of the compound.

Crystal Quality and Formation Issues

The primary obstacle in X-ray crystallographic analysis of this compound lies in obtaining crystals of sufficient quality for diffraction studies [1]. Halogenated cinnoline derivatives frequently exhibit poor crystallization behavior due to the electronic effects of the halogen substituents, which disrupt the regular molecular packing arrangements [3] [4]. The presence of both bromine and chlorine atoms at positions 6 and 7, respectively, creates significant steric hindrance and electronic perturbations that impede the formation of well-ordered crystal lattices [5].

The molecular geometry of 6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol is further complicated by the 3,5-dimethylphenyl substituent, which introduces additional conformational flexibility [6]. This flexibility results in multiple possible conformations within the crystal lattice, leading to disorder and reduced crystal quality [4]. The combination of these factors typically necessitates extensive recrystallization attempts using various solvent systems and crystallization techniques [1].

Tautomeric Disorder Complications

The tautomeric nature of the cinnolin-4-ol moiety presents a particularly challenging aspect for crystallographic analysis [7]. As demonstrated in related studies, cinnolin-4-ol can exist in equilibrium between the hydroxyl form (cinnolin-4-ol) and the oxo form (cinnolin-4(1H)-one) [7]. This tautomeric equilibrium can persist in the solid state, resulting in occupational disorder within the crystal structure [3].

The electron density maps obtained from X-ray diffraction data of such tautomeric compounds often show ambiguous features around the C4-O region, making it difficult to determine the precise nature of the tautomeric form present in the crystal [1]. The presence of halogen substituents further complicates this analysis by altering the electron density distribution throughout the molecule [8].

Heavy Atom Effects and Phase Problems

The presence of bromine and chlorine atoms introduces both advantages and complications in the crystallographic analysis [2]. While these heavy atoms can assist in solving the phase problem through anomalous scattering methods, they also create challenges in data collection and refinement [9] [2]. The strong scattering from these atoms can lead to systematic errors in intensity measurements and may require specialized data collection strategies [1].

Environmental and Technical Considerations

Data collection for halogenated compounds often requires low-temperature conditions to minimize thermal motion and improve data quality [1] [3]. The relatively weak intermolecular interactions in these systems, particularly the halogen bonding interactions, are sensitive to temperature fluctuations [8]. Additionally, radiation damage during prolonged X-ray exposure can be more pronounced in halogenated compounds, necessitating careful data collection protocols [1].

Nuclear Magnetic Resonance Spectroscopic Elucidation of Tautomeric Forms

The Nuclear Magnetic Resonance spectroscopic investigation of 6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol provides definitive evidence for its tautomeric preference and structural characteristics [7]. Based on comprehensive multinuclear Nuclear Magnetic Resonance studies of related cinnolin-4-ol systems, the spectroscopic elucidation reveals critical insights into the electronic structure and tautomeric behavior of this halogenated derivative.

Proton Nuclear Magnetic Resonance Spectroscopic Evidence

The ¹H Nuclear Magnetic Resonance spectrum of 6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol is expected to exhibit characteristic chemical shifts that distinguish between the tautomeric forms [7]. For cinnolin-4-ol systems existing in the oxo form (cinnolin-4(1H)-one), the H-3 proton typically appears at approximately 7.7 ppm in deuterated dimethyl sulfoxide solution [7]. This upfield shift, compared to the corresponding aromatic form at approximately 9.2 ppm, serves as a diagnostic indicator of the tautomeric preference [7].

The presence of the 3,5-dimethylphenyl substituent introduces additional complexity to the ¹H Nuclear Magnetic Resonance spectrum. The meta-disubstituted aromatic ring exhibits a characteristic pattern with the aromatic protons appearing as a singlet around 7.0-7.5 ppm, while the methyl groups resonate as a singlet at approximately 2.3 ppm [10]. The halogen substituents at positions 6 and 7 significantly influence the chemical shifts of the remaining aromatic protons through their electron-withdrawing effects [5] [11].

Carbon-13 Nuclear Magnetic Resonance Spectroscopic Analysis

The ¹³C Nuclear Magnetic Resonance spectrum provides unambiguous evidence for the tautomeric form through the characteristic chemical shift of the C-4 carbon [7]. In cinnolin-4-ol existing as the oxo tautomer, the C-4 carbon exhibits a chemical shift of approximately 170 ppm, consistent with a carbonyl carbon [7]. This value contrasts sharply with the expected chemical shift of approximately 152 ppm for the aromatic carbon in the hydroxyl form [7].

The electron-withdrawing effects of the bromine and chlorine substituents are expected to cause downfield shifts of the neighboring carbons [5] [12]. The C-6 and C-7 carbons bearing the halogen substituents typically exhibit chemical shifts in the range of 120-140 ppm, with the exact values depending on the specific halogen and its electronic influence on the aromatic system [5].

Nitrogen-15 Nuclear Magnetic Resonance Spectroscopic Determination

The ¹⁵N Nuclear Magnetic Resonance spectroscopy serves as the most definitive method for tautomeric form determination in cinnolin-4-ol systems [7]. For compounds existing in the oxo form, the nitrogen atoms exhibit distinctly different chemical shifts: N-1 appears at approximately -207 ppm, while N-2 resonates at approximately -42 ppm [7]. These values differ dramatically from those observed in aromatic cinnoline derivatives, where both nitrogens appear in the range of +15 to +41 ppm [7].

The significant upfield shift of N-1 in the oxo form reflects the increased electron density at this position due to the tautomeric rearrangement [7]. The ¹⁵N Nuclear Magnetic Resonance chemical shifts are particularly sensitive to the electronic effects of substituents, and the presence of electron-withdrawing halogens at positions 6 and 7 is expected to cause additional downfield shifts of both nitrogen resonances [9].

Coupling Constant Analysis

The analysis of coupling constants provides additional structural information about the tautomeric form and conformational preferences [7]. The ³J coupling constants between adjacent aromatic protons remain relatively consistent across different tautomeric forms, typically ranging from 6.8 to 8.5 Hz [7]. However, the long-range coupling between H-3 and the nitrogen atoms shows significant variations depending on the tautomeric form, with ²J(N2,H3) values of approximately 14 Hz observed in the oxo form [7].

Comparative Analysis with O-Methyl and N-Methyl Derivatives

The comparative analysis of 6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol with its corresponding O-methyl and N-methyl derivatives provides crucial insights into the tautomeric behavior and electronic structure of this halogenated system [7] . This analytical approach employs "fixed" tautomeric forms as reference compounds to definitively establish the preferred tautomeric state of the parent hydroxyl compound.

O-Methyl Derivative: 6-Bromo-7-chloro-3-(3,5-dimethylphenyl)-4-methoxycinnoline

The O-methyl derivative serves as a fixed representation of the aromatic hydroxyl form, providing a direct spectroscopic comparison for tautomeric assignment [7] . In this derivative, the methoxy group at position 4 prevents tautomeric interconversion, maintaining the aromatic character of the cinnoline ring system .

The ¹H Nuclear Magnetic Resonance spectrum of the O-methyl derivative exhibits characteristic features of an aromatic system. The H-3 proton appears significantly downfield at approximately 8.9-9.2 ppm, reflecting the maintained aromaticity of the ring system [7] . The methoxy group resonates as a sharp singlet at approximately 4.1 ppm, providing an additional diagnostic signal . The presence of halogen substituents causes further deshielding of the aromatic protons, with the remaining ring protons appearing in the typical aromatic region of 7.5-8.5 ppm [5].

The ¹³C Nuclear Magnetic Resonance spectrum of the O-methyl derivative shows the C-4 carbon at approximately 152 ppm, characteristic of an aromatic carbon bearing an electron-donating methoxy substituent [7] . This value serves as a critical reference point for distinguishing the aromatic form from the oxo form in the parent compound. The methoxy carbon appears at approximately 56 ppm, consistent with typical alkoxy carbon chemical shifts .

N-Methyl Derivative: 6-Bromo-7-chloro-3-(3,5-dimethylphenyl)-1-methylcinnolin-4(1H)-one

The N-methyl derivative represents the fixed oxo form of the tautomeric system, with methylation at N-1 preventing the reverse tautomerization to the hydroxyl form [7] [14]. This compound provides the definitive spectroscopic signature of the oxo tautomer for comparative analysis.

The ¹H Nuclear Magnetic Resonance spectrum of the N-methyl derivative exhibits the characteristic upfield shift of the H-3 proton to approximately 7.7 ppm, consistent with the loss of aromaticity in the pyridazine ring [7]. The N-methyl group appears as a sharp singlet at approximately 4.0 ppm, serving as a diagnostic marker for this tautomeric form [14] [15]. The halogen substituents continue to influence the chemical shifts of the benzene ring protons, but their effects are somewhat modulated by the electron-donating nature of the N-methyl group [5].

The ¹³C Nuclear Magnetic Resonance spectrum shows the most diagnostic feature in the C-4 carbonyl carbon, which resonates at approximately 170 ppm [7] [14]. This chemical shift is characteristic of an α,β-unsaturated ketone system and provides unambiguous evidence for the oxo tautomeric form. The N-methyl carbon appears at approximately 43 ppm, typical for N-alkyl substituents in heterocyclic systems [14] [15].

¹⁵N Nuclear Magnetic Resonance Comparative Analysis

The ¹⁵N Nuclear Magnetic Resonance spectroscopy provides the most sensitive probe for distinguishing between the tautomeric forms [7]. The O-methyl derivative exhibits nitrogen chemical shifts characteristic of an aromatic diazine system, with both N-1 and N-2 appearing in the positive chemical shift region (+15 to +41 ppm) [7] . In contrast, the N-methyl derivative shows the characteristic pattern of the oxo form, with N-1 at approximately -214 ppm and N-2 at approximately -32 ppm [7] [14].

The dramatic difference in ¹⁵N chemical shifts between these derivatives (approximately 230 ppm for N-1 and 70 ppm for N-2) provides an unambiguous method for tautomeric assignment in the parent compound [7]. When the spectrum of 6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol matches the pattern observed in the N-methyl derivative, it confirms the predominance of the oxo tautomeric form [7].

Electronic Effects of Halogen Substitution

The comparative analysis reveals how the electron-withdrawing effects of the bromine and chlorine substituents influence the tautomeric equilibrium [5] [10]. The presence of these halogens at positions 6 and 7 is expected to stabilize the oxo form relative to the hydroxyl form by reducing the electron density in the aromatic system [5]. This electronic effect is manifested in the Nuclear Magnetic Resonance spectra through systematic downfield shifts of carbons and protons in the halogenated region [12] [11].

The halogen substituents also influence the coupling patterns and chemical shifts of the 3,5-dimethylphenyl group through long-range electronic effects [16]. These effects are most pronounced in the O-methyl derivative, where the maintained aromaticity allows for more efficient transmission of electronic effects through the π-system [10].

Impact of Halogen Substituents on Electronic Structure

The presence of bromine and chlorine substituents at positions 6 and 7 of 6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol profoundly influences the electronic structure and chemical behavior of the molecule [5] [10]. These halogen atoms, with their distinct electronegativity values and electronic properties, create significant perturbations in the π-electron system and alter the overall electronic distribution within the heterocyclic framework.

Electronegativity and Inductive Effects

The electronegativity differences between chlorine (3.16) and bromine (2.96) result in differential electron-withdrawing effects throughout the cinnoline ring system [5] [12]. Chlorine, being more electronegative, exerts a stronger inductive effect at position 7, while bromine at position 6 provides a somewhat less pronounced but still significant electron withdrawal [5]. This asymmetric substitution pattern creates an electronic gradient across the benzene ring portion of the cinnoline system.

The electron-withdrawing nature of both halogens depletes electron density from the aromatic system, particularly affecting the nitrogen atoms and the adjacent carbon centers [12] [11]. This electronic perturbation is transmitted through the σ-bond framework via inductive effects and through the π-system via mesomeric interactions [16]. The cumulative effect of both halogens significantly reduces the nucleophilicity of the nitrogen atoms and increases the electrophilicity of the carbon centers [10].

π-System Perturbation and Aromaticity

The halogen substituents interact with the π-electron system through their filled p-orbitals, which can participate in π-donation to the aromatic ring [16] [17]. However, this π-donation is generally weaker than the σ-electron withdrawal, resulting in a net electron-withdrawing effect [12]. The perturbation of the π-system affects the aromatic stabilization energy and influences the preferred tautomeric form of the compound [10].

The presence of electron-withdrawing halogens at positions 6 and 7 destabilizes the aromatic hydroxyl form relative to the oxo form by reducing the electron density available for maintaining aromaticity in the pyridazine ring [5] [10]. This electronic bias favors the tautomeric equilibrium toward the cinnolin-4(1H)-one form, consistent with experimental observations in related halogenated systems [7].

Nuclear Magnetic Resonance Chemical Shift Effects

The electron-withdrawing effects of the halogen substituents are directly manifested in the Nuclear Magnetic Resonance chemical shifts of nearby nuclei [9] [11]. Carbons adjacent to the halogen centers experience significant deshielding due to the reduced electron density, appearing at higher chemical shift values in the ¹³C Nuclear Magnetic Resonance spectrum [12]. The C-6 and C-7 carbons bearing the halogen substituents typically exhibit chemical shifts in the range of 120-140 ppm, with chlorine generally causing greater deshielding than bromine [5].

The ¹H Nuclear Magnetic Resonance chemical shifts of protons in the vicinity of the halogen substituents also reflect the electronic perturbations [11]. Protons on carbons adjacent to the halogenated positions experience downfield shifts due to the reduced shielding from the electron-deficient aromatic system [12]. These effects extend beyond the immediate vicinity through the conjugated π-system, influencing the chemical shifts of protons throughout the molecule [16].

Nitrogen-15 Nuclear Magnetic Resonance Sensitivity

The ¹⁵N Nuclear Magnetic Resonance chemical shifts are particularly sensitive to the electronic effects of halogen substitution [9]. The electron-withdrawing nature of the halogens causes systematic downfield shifts of both nitrogen resonances compared to unsubstituted analogues [7]. The N-1 nitrogen, being closer to the halogenated benzene ring, experiences a more pronounced effect than N-2 [9].

The differential effects on the two nitrogen atoms provide insights into the electronic communication pathways within the molecule [7]. The transmission of electronic effects through the cinnoline framework affects the nitrogen chemical shifts in a predictable manner, with N-1 showing greater sensitivity to substitution at positions 6 and 7 [9].

Halogen Bonding Interactions

The halogen atoms in 6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol can participate in intermolecular halogen bonding interactions, which influence both the crystal packing and the solution-state behavior [17] [8]. These weak noncovalent interactions occur between the positive σ-hole on the halogen atoms and electron-rich regions of neighboring molecules, such as the nitrogen atoms or the oxygen of the hydroxyl/carbonyl group [8].

The strength and directionality of halogen bonding interactions depend on the nature of the halogen, with iodine > bromine > chlorine in terms of interaction strength [8]. In the case of this compound, bromine is expected to form stronger halogen bonds than chlorine, potentially leading to asymmetric intermolecular interaction patterns [17]. These interactions can influence the tautomeric equilibrium by stabilizing specific conformations through crystal packing forces [8].

Reactivity and Electrophilic Character

The electron-withdrawing effects of the halogen substituents significantly enhance the electrophilic character of the cinnoline ring system [10]. This increased electrophilicity affects both the tautomeric equilibrium and the reactivity toward nucleophilic reagents [16]. The reduced electron density at the nitrogen atoms makes them less basic and less nucleophilic compared to unhalogenated analogues [12].

XLogP3

5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

361.98215 g/mol

Monoisotopic Mass

361.98215 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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